Cebranopadol-d5 Enables Validated UHPLC-MS/MS Quantification Compliant with EMA Requirements
A UHPLC-MS/MS method employing cebranopadol-d5 as internal standard was developed and fully validated for cebranopadol quantification in rabbit plasma. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL and was demonstrated to be selective, repeatable, accurate, precise, and robust, with all validation parameters meeting EMA bioanalytical method validation requirements [1].
| Evidence Dimension | Method validation compliance |
|---|---|
| Target Compound Data | Cebranopadol-d5 as IS: LLOQ 0.1 ng/mL; method met all EMA validation requirements (selectivity, repeatability, accuracy, precision, robustness) [1] |
| Comparator Or Baseline | Alternative internal standard approach or no internal standard: Typical LLOQ for similar opioid analytes without SIL-IS correction ranges from 1-10 ng/mL with higher inter-assay CV [2] |
| Quantified Difference | ~10- to 100-fold improvement in LLOQ; compliance with EMA regulatory standards achieved [1] |
| Conditions | Rabbit plasma; UHPLC-MS/MS with liquid-liquid extraction; 200 μg/kg subcutaneous cebranopadol administration; 12 adult female rabbits [1] |
Why This Matters
EMA-compliant validation with cebranopadol-d5 enables regulatory submission of pharmacokinetic data, essential for preclinical and clinical development programs.
- [1] Łebkowska-Wieruszewska B, Gbylik-Sikorska M, Gajda A, et al. Cebranopadol, a novel first-in-class drug candidate: Method validation and first exploratory pharmacokinetic study in rabbits. J Vet Pharmacol Ther. 2021;44(3):365-373. View Source
- [2] Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-3030. View Source
